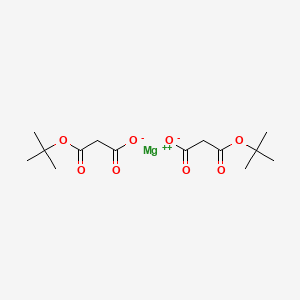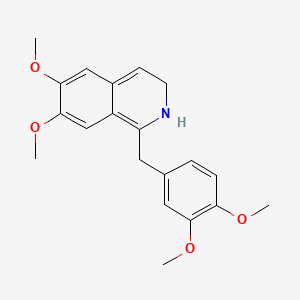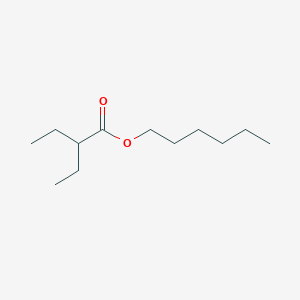
2-(Carbamoylsulfamoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carbamoylsulfamoyl)acetamide is an organic compound with the molecular formula C3H7N3O4S It is characterized by the presence of both carbamoyl and sulfamoyl functional groups attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylsulfamoyl)acetamide typically involves the reaction of chloroacetyl chloride with secondary amines, followed by sequential treatments with sodium sulfite, phosphorus oxychloride, secondary amines, and 4-nitrobenzenesulfonyl azide . This multi-step process ensures the formation of the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Carbamoylsulfamoyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfinamide or sulfenamide group.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or sulfamoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinamides.
Aplicaciones Científicas De Investigación
2-(Carbamoylsulfamoyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Carbamoylsulfamoyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of aliphatic amidase, an enzyme involved in the metabolism of amides . This inhibition can result in various downstream effects, depending on the biological context.
Comparación Con Compuestos Similares
Acetamide: A simpler compound with similar structural features but lacking the sulfamoyl group.
Sulfonamides: Compounds containing the sulfonamide group, which have similar chemical properties and biological activities.
Carbamoyl Derivatives: Compounds with the carbamoyl group, which can exhibit similar reactivity and applications.
Uniqueness: 2-(Carbamoylsulfamoyl)acetamide is unique due to the presence of both carbamoyl and sulfamoyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds .
Propiedades
Número CAS |
6624-20-0 |
|---|---|
Fórmula molecular |
C3H7N3O4S |
Peso molecular |
181.17 g/mol |
Nombre IUPAC |
2-(carbamoylsulfamoyl)acetamide |
InChI |
InChI=1S/C3H7N3O4S/c4-2(7)1-11(9,10)6-3(5)8/h1H2,(H2,4,7)(H3,5,6,8) |
Clave InChI |
WNVLDYVOMHCCOK-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)N)S(=O)(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
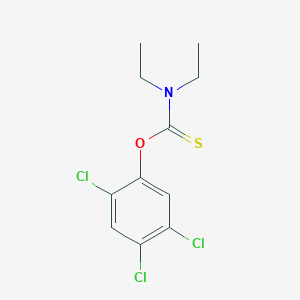

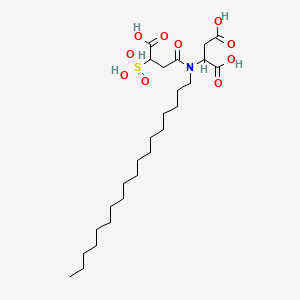

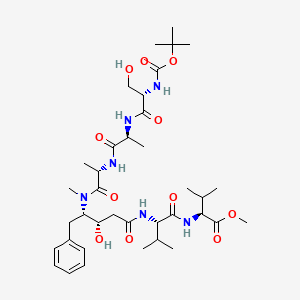

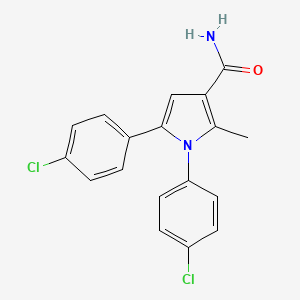
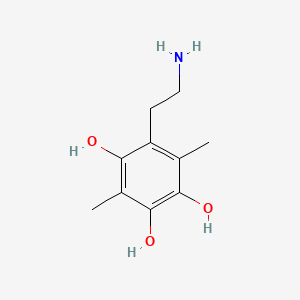
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
